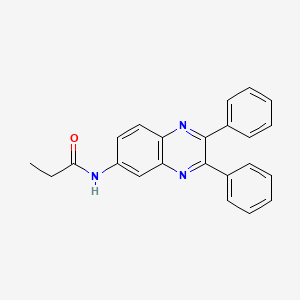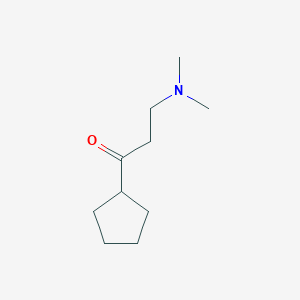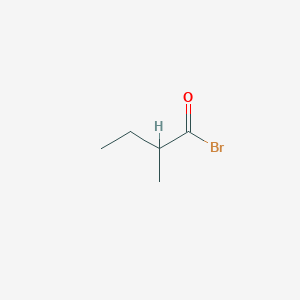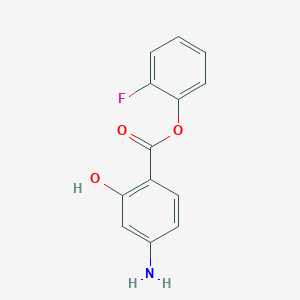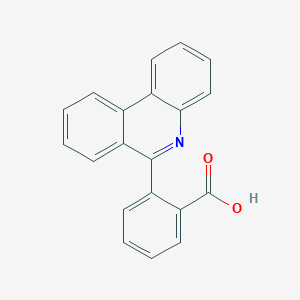
Benzoic acid, 2-(6-phenanthridinyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid, 2-(6-phenanthridinyl)- is an organic compound that features a benzoic acid moiety attached to a phenanthridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-(6-phenanthridinyl)- typically involves the reaction of phenanthridine with benzoic acid derivatives under specific conditions. One common method includes the use of a coupling reaction facilitated by a catalyst such as palladium. The reaction conditions often require a solvent like dimethylformamide (DMF) and a base such as potassium carbonate to promote the coupling process .
Industrial Production Methods
Industrial production of benzoic acid, 2-(6-phenanthridinyl)- may involve large-scale coupling reactions using automated reactors. The process is optimized for yield and purity, often employing continuous flow techniques to maintain consistent reaction conditions and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions
Benzoic acid, 2-(6-phenanthridinyl)- undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde using reducing agents such as lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromic acid (H₂CrO₄)
Reduction: Lithium aluminum hydride (LiAlH₄)
Substitution: Various electrophiles in the presence of a catalyst
Major Products
Oxidation: Phenanthridinone derivatives
Reduction: Alcohols or aldehydes
Substitution: Substituted phenanthridine derivatives
Applications De Recherche Scientifique
Benzoic acid, 2-(6-phenanthridinyl)- has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of benzoic acid, 2-(6-phenanthridinyl)- involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interfere with cellular processes by binding to specific receptors. The exact pathways and targets can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzoic acid: A simpler compound with a single benzene ring and a carboxylic acid group.
Phenanthridine: A nitrogen-containing heterocyclic compound with a structure similar to phenanthrene.
Uniqueness
Benzoic acid, 2-(6-phenanthridinyl)- is unique due to its combined structural features of both benzoic acid and phenanthridine. This combination imparts distinct chemical and biological properties that are not observed in the individual components .
Conclusion
Benzoic acid, 2-(6-phenanthridinyl)- is a compound of significant interest in various scientific fields due to its unique structural properties and potential applications. Its synthesis, chemical reactivity, and diverse applications make it a valuable subject of study in chemistry, biology, medicine, and industry.
Propriétés
Numéro CAS |
54893-50-4 |
|---|---|
Formule moléculaire |
C20H13NO2 |
Poids moléculaire |
299.3 g/mol |
Nom IUPAC |
2-phenanthridin-6-ylbenzoic acid |
InChI |
InChI=1S/C20H13NO2/c22-20(23)17-11-4-3-10-16(17)19-15-9-2-1-7-13(15)14-8-5-6-12-18(14)21-19/h1-12H,(H,22,23) |
Clé InChI |
YHVPZULCFGLSCQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C3=CC=CC=C3N=C2C4=CC=CC=C4C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



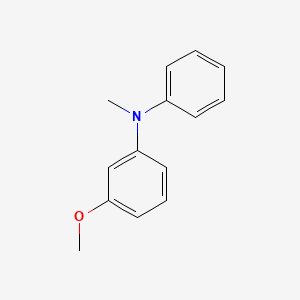
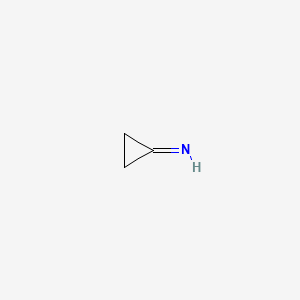
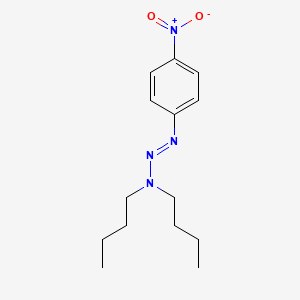

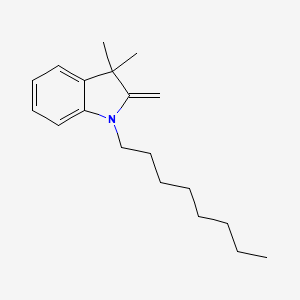
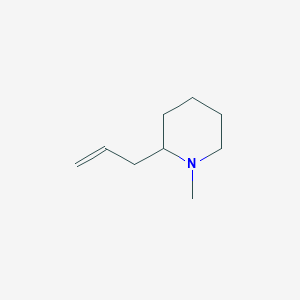
![2-[Dibromo(nitro)methyl]-1-methyl-1,4,5,6-tetrahydropyrimidine](/img/structure/B14640301.png)
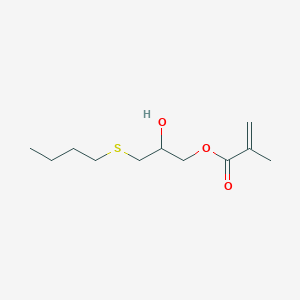
![Butanoic acid, 3-[(trimethylsilyl)oxy]-, trimethylsilyl ester](/img/structure/B14640317.png)
